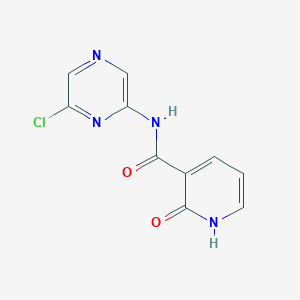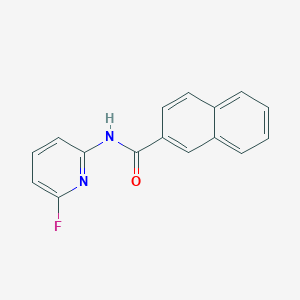![molecular formula C14H16BrN3O B6632298 3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide](/img/structure/B6632298.png)
3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide, also known as BMEB, is a chemical compound with potential applications in scientific research. It belongs to the class of benzamide derivatives and has a molecular weight of 344.26 g/mol. BMEB has been synthesized using various methods and has shown promising results in various research studies.
作用機序
3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide acts as a selective antagonist of the GPR35 receptor, which is a GPCR expressed in various tissues, including the brain, gastrointestinal tract, and immune system. GPR35 has been implicated in various physiological processes, including inflammation, pain, and glucose metabolism. This compound binds to the GPR35 receptor and prevents the activation of downstream signaling pathways, leading to the inhibition of cellular responses mediated by GPR35.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of GPCR-mediated signaling pathways. In cancer cells, this compound has been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins. In the brain, this compound has been shown to modulate the release of neurotransmitters such as dopamine and serotonin.
実験室実験の利点と制限
One of the advantages of using 3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide in lab experiments is its selectivity towards the GPR35 receptor, which allows for the specific modulation of GPR35-mediated signaling pathways. This compound has also been shown to have good solubility in various solvents, making it easy to prepare and use in experiments. However, one limitation of using this compound is its low potency towards the GPR35 receptor, which requires the use of high concentrations of the compound in experiments.
将来の方向性
There are several future directions for the use of 3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide in scientific research. One direction is the development of more potent and selective GPR35 antagonists based on the structure of this compound. Another direction is the investigation of the role of GPR35 in various physiological processes, including inflammation, pain, and glucose metabolism. This compound could also be used as a tool to study the function of other GPCRs that interact with GPR35. Finally, this compound could be used in drug discovery as a lead compound for the development of new drugs targeting GPR35-mediated signaling pathways.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. It has been synthesized using various methods and has shown promising results in various research studies. This compound acts as a selective antagonist of the GPR35 receptor and has various biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its use in scientific research, including drug discovery and the investigation of GPCR-mediated signaling pathways.
合成法
3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide can be synthesized using various methods, including the reaction of 3-bromo-5-methylbenzoic acid with 1-methyl-3-pyrazolyl ethylamine in the presence of coupling agents such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The product is obtained in good yields after purification using column chromatography or recrystallization.
科学的研究の応用
3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide has been used in various scientific research studies, including cancer research, neurobiology, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurobiology, this compound has been used as a tool to study the role of G protein-coupled receptors (GPCRs) in the brain. This compound has also been used in drug discovery as a lead compound for the development of new drugs targeting GPCRs.
特性
IUPAC Name |
3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O/c1-10-7-11(9-12(15)8-10)14(19)16-5-3-13-4-6-18(2)17-13/h4,6-9H,3,5H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHISJQBXNHSHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NCCC2=NN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[1-[(6-methylpyridin-3-yl)methyl]piperidin-4-yl]methyl]ethanamine](/img/structure/B6632218.png)


![4-[1-[(5-Iodopyrimidin-2-yl)amino]ethyl]benzonitrile](/img/structure/B6632235.png)


![N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine](/img/structure/B6632264.png)
![3-[(3-Bromo-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632280.png)
![2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide](/img/structure/B6632287.png)


![2,2-Difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol](/img/structure/B6632317.png)
